molecular formula C6H7N3OS B13426584 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

Katalognummer: B13426584
Molekulargewicht: 169.21 g/mol
InChI-Schlüssel: HOPPXFPPEKHUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide under specific conditions. For example, the reaction can be carried out in ethanol with triethylamine as a base . The reaction conditions often require heating and careful control of the pH to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiazole or pyridine rings, leading to different structural analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural analogs used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.

    Thiazolo[5,4-c]pyrimidines: These compounds have a similar thiazole ring but are fused to a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is unique due to its specific ring fusion and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.

Eigenschaften

Molekularformel

C6H7N3OS

Molekulargewicht

169.21 g/mol

IUPAC-Name

2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C6H7N3OS/c7-6-9-4-3(11-6)1-2-8-5(4)10/h1-2H2,(H2,7,9)(H,8,10)

InChI-Schlüssel

HOPPXFPPEKHUKU-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C2=C1SC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.